2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide
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Overview
Description
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide is a synthetic compound characterized by its complex structure and potential for various scientific applications. It features a pyrido[4,3-d]pyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide involves multiple steps:
Formation of the Pyrido[4,3-d]pyrimidine Core: This step typically involves the condensation of a pyrimidine derivative with a benzyl group, followed by cyclization.
Introduction of Substituents: The benzyl, methyl, and chlorobenzyl groups are introduced using specific alkylation reactions.
Final Assembly: The acetamide group is attached to the core structure through an amidation reaction, typically involving a coupling reagent.
Industrial Production Methods
Industrial production methods focus on optimizing the yield and purity of the compound. Techniques such as continuous flow synthesis, automated synthesis, and the use of high-throughput screening can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the methyl and benzyl groups, resulting in the formation of alcohols or ketones.
Reduction: Reduction reactions can target the oxo group, leading to the formation of hydroxyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzyl and chlorobenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions vary depending on the type of substitution but often involve catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. typical products include hydroxylated, ketonized, or further substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound is valuable in the study of synthetic chemistry due to its complex structure, serving as a model compound for reaction mechanism studies.
Biology
In biological research, the compound's interaction with various biomolecules makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine
Pharmacological studies explore its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities, leveraging its ability to interact with specific biological targets.
Industry
In industry, the compound can be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors, disrupting their normal function. This interaction typically involves binding to the active site of the target molecule, either inhibiting its activity or altering its behavior. The pathways involved can vary but often include signaling cascades that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(6-phenyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)acetamide
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-iodobenzyl)acetamide
Uniqueness
The uniqueness of 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide lies in its specific structural features, such as the chlorobenzyl group, which can influence its biological activity and chemical reactivity differently compared to similar compounds.
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2/c1-17-27-22-11-12-28(14-19-5-3-2-4-6-19)15-21(22)24(31)29(17)16-23(30)26-13-18-7-9-20(25)10-8-18/h2-10H,11-16H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVRSYRFKIAVKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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